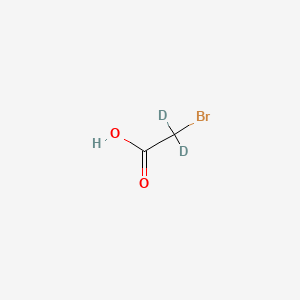
Bromoacetic Acid-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetic Acid-d2 is a deuterated form of bromoacetic acid, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. Its molecular formula is C2D2HBrO2, and it has a molecular weight of 140.96 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoacetic Acid-d2 can be synthesized through the bromination of deuterated acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where deuterated acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction proceeds as follows:
CD3CO2D+Br2→BrCD2CO2D+HBr
Industrial Production Methods
Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of deuterated acetic acid as a starting material is crucial for obtaining the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetic Acid-d2 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.
Reduction Reactions: The compound can be reduced to deuterated acetic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to deuterated bromoacetic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Deuterated glycolic acid.
Reduction: Deuterated acetic acid.
Oxidation: Deuterated bromoacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Bromoacetic Acid-d2 is widely used in various scientific research fields due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of Bromoacetic Acid-d2 involves its role as an alkylating agent. It can react with nucleophiles, such as amino acids and nucleic acids, by forming covalent bonds. This alkylation process can inhibit enzyme activity and disrupt cellular functions. For example, this compound inhibits pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis, by alkylating its active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: A simple carboxylic acid with no halogen substitution.
Fluoroacetic Acid: Contains a fluorine atom instead of bromine.
Chloroacetic Acid: Contains a chlorine atom instead of bromine.
Iodoacetic Acid: Contains an iodine atom instead of bromine.
Tribromoacetic Acid: Contains three bromine atoms.
Uniqueness
Bromoacetic Acid-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .
Eigenschaften
Molekularformel |
C2H3BrO2 |
|---|---|
Molekulargewicht |
140.96 g/mol |
IUPAC-Name |
2-bromo-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2 |
InChI-Schlüssel |
KDPAWGWELVVRCH-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)Br |
Kanonische SMILES |
C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


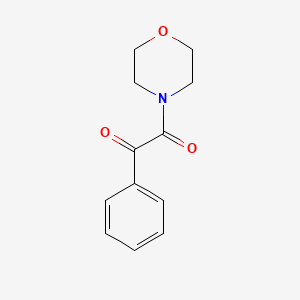

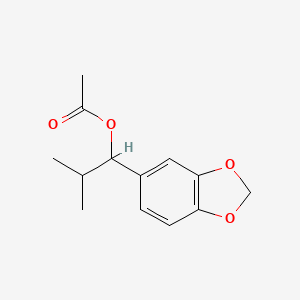
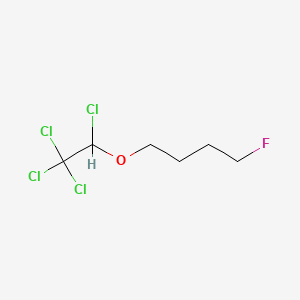
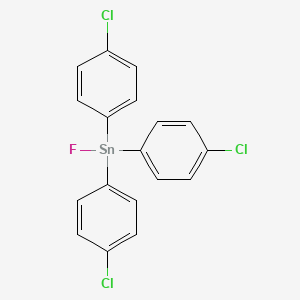
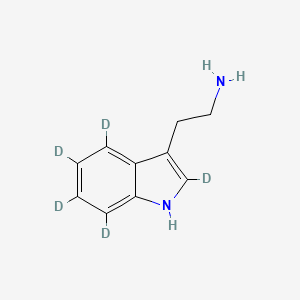
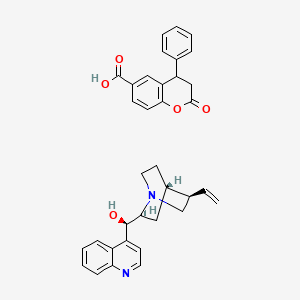
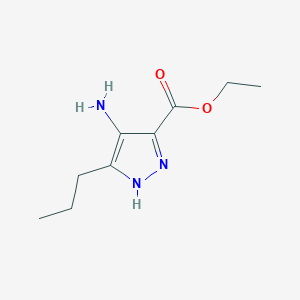
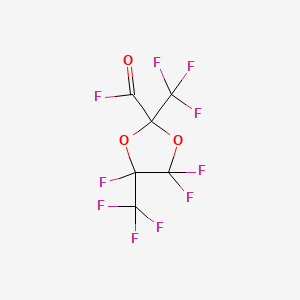
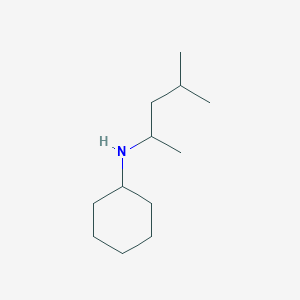
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
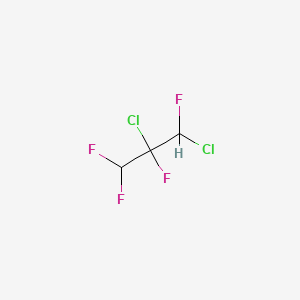
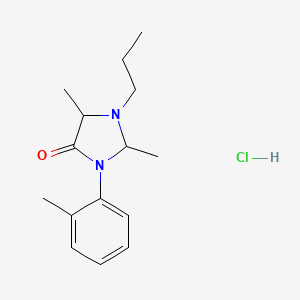
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
